Benzyl 2,3,4-Tri-O-benzyl-6-O-(triphenylmethyl)-D-glucopyranoside
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Overview
Description
Benzyl 2,3,4-Tri-O-benzyl-6-O-(triphenylmethyl)-D-glucopyranoside is a complex organic compound that belongs to the class of glucopyranosides. It is characterized by the presence of multiple benzyl and triphenylmethyl groups attached to a D-glucopyranoside backbone. This compound is often used in synthetic organic chemistry due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 2,3,4-Tri-O-benzyl-6-O-(triphenylmethyl)-D-glucopyranoside typically involves the protection of hydroxyl groups on the glucopyranoside ring The process begins with the selective benzylation of the hydroxyl groups at positions 2, 3, and 4The reaction conditions often involve the use of benzyl chloride and triphenylmethyl chloride in the presence of a base such as sodium hydride or potassium carbonate .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Benzyl 2,3,4-Tri-O-benzyl-6-O-(triphenylmethyl)-D-glucopyranoside undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as aldehydes or carboxylic acids.
Reduction: Reduction reactions can be used to remove protective groups or to reduce double bonds.
Substitution: Nucleophilic substitution reactions can replace benzyl or triphenylmethyl groups with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as sodium methoxide. The reactions are typically carried out under controlled conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield benzyl aldehydes or carboxylic acids, while reduction can produce deprotected glucopyranosides .
Scientific Research Applications
Benzyl 2,3,4-Tri-O-benzyl-6-O-(triphenylmethyl)-D-glucopyranoside has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a protecting group in carbohydrate chemistry.
Biology: The compound is used in the study of glycosylation processes and the synthesis of glycosylated biomolecules.
Mechanism of Action
The mechanism of action of Benzyl 2,3,4-Tri-O-benzyl-6-O-(triphenylmethyl)-D-glucopyranoside involves its ability to act as a protecting group for hydroxyl functionalities. The benzyl and triphenylmethyl groups protect the hydroxyl groups from unwanted reactions, allowing for selective modification of other parts of the molecule. The compound can be deprotected under specific conditions to reveal the free hydroxyl groups, which can then participate in further chemical reactions .
Comparison with Similar Compounds
Similar Compounds
- Benzyl 2,3,4-Tri-O-benzyl-6-O-trityl-alpha-D-mannopyranoside
- Benzyl 2,3,4-Tri-O-benzyl-6-O-[(2-methyl-2-propanyl)(diphenyl)silyl]-beta-L-threo-hexopyranoside
Uniqueness
Benzyl 2,3,4-Tri-O-benzyl-6-O-(triphenylmethyl)-D-glucopyranoside is unique due to its specific combination of benzyl and triphenylmethyl groups, which provide distinct protective properties and reactivity. This makes it particularly useful in synthetic organic chemistry for the selective protection and deprotection of hydroxyl groups .
Properties
Molecular Formula |
C53H50O6 |
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Molecular Weight |
783.0 g/mol |
IUPAC Name |
(3R,4S,5R,6R)-2,3,4,5-tetrakis(phenylmethoxy)-6-(trityloxymethyl)oxane |
InChI |
InChI=1S/C53H50O6/c1-8-22-41(23-9-1)36-54-49-48(40-58-53(45-30-16-5-17-31-45,46-32-18-6-19-33-46)47-34-20-7-21-35-47)59-52(57-39-44-28-14-4-15-29-44)51(56-38-43-26-12-3-13-27-43)50(49)55-37-42-24-10-2-11-25-42/h1-35,48-52H,36-40H2/t48-,49-,50+,51-,52?/m1/s1 |
InChI Key |
GWEFKLSXFOMSCJ-HQCSBRPFSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)CO[C@@H]2[C@H](OC([C@@H]([C@H]2OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5)COC(C6=CC=CC=C6)(C7=CC=CC=C7)C8=CC=CC=C8 |
Canonical SMILES |
C1=CC=C(C=C1)COC2C(OC(C(C2OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5)COC(C6=CC=CC=C6)(C7=CC=CC=C7)C8=CC=CC=C8 |
Origin of Product |
United States |
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